1-(2-(Tert-butyl)-4-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
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Description
1-(2-(Tert-butyl)-4-methylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C24H34Cl2N2O2 and its molecular weight is 453.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization Applications
Synthesis, Characterization, and Biological Evaluation : The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterized by various spectroscopic methods including LCMS, 1H NMR, 13C NMR, IR, and single crystal XRD data, demonstrated weak antibacterial and moderate anthelmintic activity, illustrating the compound's potential for further biological evaluation (Sanjeevarayappa et al., 2015).
Antidepressant and Antianxiety Properties : A novel series of piperazine compounds, synthesized from 2-acetylfuran and various aromatic aldehydes, exhibited significant antidepressant and antianxiety activities in behavioral tests, highlighting the therapeutic potential of these derivatives in treating mood disorders (Kumar et al., 2017).
Oxidovanadium(V) Complexes : Synthesis and structural characterization of new oxidovanadium(V) complexes, along with DFT studies, provided insights into their potential applications in catalysis and material science, demonstrating the versatility of piperazine derivatives in forming complex metal ions (Back et al., 2012).
Biological and Pharmacological Applications
Antitumor Activity of Piperazine-Based Amino Alcohols : The synthesis and evaluation of piperazine-based tertiary amino alcohols and their dihydrochlorides revealed their potential to influence tumor DNA methylation processes in vitro, suggesting a new avenue for anticancer drug development (Hakobyan et al., 2020).
Alpha-Adrenoceptors Affinity and Antagonistic Properties : A study on 1,4-substituted piperazine derivatives showed significant affinity towards alpha 1- and alpha 2-adrenoceptors, indicating potential for developing new drugs targeting cardiovascular diseases (Marona et al., 2011).
Chemical and Physical Properties
Solubility Thermodynamics of Antifungal Compounds : Investigation of the solubility and partitioning processes of a novel antifungal compound revealed its physicochemical properties, providing essential data for its formulation and potential therapeutic application (Volkova et al., 2020).
Stabilization of Diesel Fuel by Additives : Research on the stabilization of diesel fuel using combinations of additives, including phenol derivatives, showcased the potential for improving fuel stability and performance, emphasizing the role of piperazine derivatives in industrial applications (Koshelev et al., 1996).
Properties
IUPAC Name |
1-(2-tert-butyl-4-methylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN2O2.ClH/c1-18-8-9-23(22(14-18)24(2,3)4)29-17-21(28)16-26-10-12-27(13-11-26)20-7-5-6-19(25)15-20;/h5-9,14-15,21,28H,10-13,16-17H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVFIMJMMZZDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O)C(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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